molecular formula C10H12O3 B1266725 2-(Benzyloxy)propanoic acid CAS No. 6625-78-1

2-(Benzyloxy)propanoic acid

Cat. No. B1266725
CAS RN: 6625-78-1
M. Wt: 180.2 g/mol
InChI Key: XWAVPOFYNPXXEL-UHFFFAOYSA-N
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Description

2-(Benzyloxy)propanoic acid is a compound with the molecular weight of 180.2 . It is also known as (2R)-2-(benzyloxy)propanoic acid . It is typically stored at room temperature and is available in powder form .


Synthesis Analysis

A paper titled “A FACILE SYNTHESIS OF 2-BENZYLOXY/2-(4-ISOPROPYLBENZYLOXY)-2-METHYL-3-(4-SUBSTITUTED PHENYL)PROPANOIC ACID BASED INSULIN SENSITIZING AGENTS: RSR 13-15 AND PKR 13-15” discusses the synthesis of compounds similar to 2-(Benzyloxy)propanoic acid .


Molecular Structure Analysis

The InChI code for 2-(Benzyloxy)propanoic acid is 1S/C10H12O3/c1-8(10(11)12)13-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,11,12) . This indicates that the compound has a molecular formula of C10H12O3 .


Chemical Reactions Analysis

Carboxylic acids, such as 2-(Benzyloxy)propanoic acid, can undergo a variety of reactions. For example, they can be converted into acid chlorides, anhydrides, and esters . They can also react with a C═N double bond of DCC, followed by nucleophilic acyl substitution by amine .


Physical And Chemical Properties Analysis

2-(Benzyloxy)propanoic acid is a powder that is stored at room temperature . Its molecular weight is 180.2 .

Scientific Research Applications

Pharmaceutical Intermediate

The compound “2-(Benzyloxy)propanoic acid” is used as a pharmaceutical intermediate . Pharmaceutical intermediates are compounds that are used in the production of active pharmaceutical ingredients. They play a crucial role in the development and production of a wide range of medications.

Organic Synthesis

This compound could be used in organic synthesis. Organic synthesis is a method of preparation of organic compounds. It is a science based on a set of principles and concepts by which organic chemists can predict what products will form when reactants are mixed .

Chemical Research

“2-(Benzyloxy)propanoic acid” could be used in chemical research, particularly in the study of reaction mechanisms, the discovery of new synthetic methodologies, or the development of new chemical entities .

Material Science

In material science, this compound could be used in the synthesis of new materials or in the modification of existing ones. This could include polymers, ceramics, or composite materials .

Biochemical Research

In biochemical research, “2-(Benzyloxy)propanoic acid” could be used in the study of biological systems. This could include the investigation of metabolic pathways, the study of enzyme function, or the exploration of the chemical basis of genetic inheritance .

Safety and Hazards

The safety information for 2-(Benzyloxy)propanoic acid includes several hazard statements: H315, H317, H319, H335 . These indicate that the compound may cause skin irritation, may cause an allergic skin reaction, may cause serious eye irritation, and may cause respiratory irritation .

Future Directions

While there is limited information on the future directions of 2-(Benzyloxy)propanoic acid, it is worth noting that pinacol boronic esters, which are structurally similar to 2-(Benzyloxy)propanoic acid, are valuable building blocks in organic synthesis . The protodeboronation of these esters is an area of ongoing research .

Mechanism of Action

Target of Action

This compound is used in proteomics research , suggesting it may interact with proteins or enzymes in the body.

Biochemical Pathways

Esters like 2-(benzyloxy)propanoic acid can undergo hydrolysis, a reaction that splits the ester bond to form a carboxylic acid and an alcohol . This reaction can be catalyzed by either an acid or a base .

Pharmacokinetics

It’s predicted to have high gastrointestinal absorption and be permeable to the blood-brain barrier .

Result of Action

As a biochemical used in proteomics research , it may have effects on protein structure or function. More research is needed to understand the specific molecular and cellular effects of this compound.

properties

IUPAC Name

2-phenylmethoxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-8(10(11)12)13-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWAVPOFYNPXXEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50996020
Record name 2-(Benzyloxy)propanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6625-78-1, 7451-74-3
Record name Propionic acid, 2-benzyloxy-
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Record name 2-(Benzyloxy)propanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(benzyloxy)propanoic acid
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Synthesis routes and methods I

Procedure details

An alternate method for the preparation of ether compounds corresponding to Formula I (R=alkyl, phenylalkyl) follows. Sodium metal (about 12 g) was added cautiously to a stirred cold (ice bath) portion (250 mL) of benzyl alcohol. After most of the sodium metal had dissolved, the reaction was heated to 150° C. 2-Chloropropionic acid (27.2 g, 0.25 mole) was added dropwise in 35 mL of benzyl alcohol and the resulting mixture heated on additional 3 hours. Concentration in vacuo gave crude 2-benzyloxypropionic acid which was used without further purification.
Name
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[Compound]
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alkyl
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[Compound]
Name
phenylalkyl
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12 g
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reactant
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250 mL
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27.2 g
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35 mL
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Synthesis routes and methods II

Procedure details

A mixture of residue containing methyl 2-(benzyloxy)propanoate compound of formula-12 obtained in step-a) and water (500 ml) was cooled to 0-5° C. A solution of sodium hydroxide (51.5 g) in water (375 ml) was added to reaction mixture at 0-5° C. and stirred the reaction mixture for 1 hour at the same temperature. Temperature of the reaction mixture was raised to 25-30° C. and stirred for 4 hours at this temperature. After completion of the reaction, washed the reaction mixture with dichloromethane. Both dichloromethane and aqueous layers were separated and pH of aqueous layer was adjusted to 2.5 using 50% hydrochloric acid solution. Extracted the aqueous layer with dichloromethane. Distilled off the solvent from dichloromethane layer under reduced pressure to get the title compound as a residue. The obtained residue can be taken into next step without isolation.
Quantity
0 (± 1) mol
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51.5 g
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Quantity
375 mL
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500 mL
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solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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